Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate
Description
Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is a multifunctional organic compound featuring a methyl propanoate backbone modified with a benzyl group and a carbamoylmethylamino substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for enzyme inhibitors or prodrugs.
Properties
IUPAC Name |
methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-25-18(24)9-12-22(13-16-7-3-2-4-8-16)14-17(23)21-19(15-20)10-5-6-11-19/h2-4,7-8H,5-6,9-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFCRXATDJFBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate typically involves multiple steps:
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Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
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Carbamoylation: : The cyanocyclopentyl intermediate is then subjected to carbamoylation using suitable carbamoylating agents such as isocyanates or carbamoyl chlorides.
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Benzylation: : The resulting carbamoyl intermediate is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
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Esterification: : Finally, the esterification of the amino group with methyl 3-bromopropanoate under basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be investigated for its potential pharmacological properties. The presence of the carbamoyl and cyanocyclopentyl groups suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The carbamoyl group may form hydrogen bonds or covalent interactions with active site residues, while the cyanocyclopentyl group could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Reactivity and Stability
- Target vs. Bn-MPO (): The target’s carbamoyl and cyano groups may favor nucleophilic substitution or hydrogen-bond interactions, contrasting with Bn-MPO’s epoxide ring-opening reactivity for polymerization .
- Target vs. tert-Butyl Ester (): The methyl ester in the target is more labile to hydrolysis than the tert-butyl analog, which is advantageous for prodrug activation but less stable in storage .
- Target vs. N-(2-Hydroxy...)benzamide (): The absence of a hydroxyl group in the target limits its utility as a directing group for metal catalysis, shifting its applications toward biological systems .
Research Findings and Implications
- Medicinal Chemistry Potential: The 1-cyanocyclopentyl group in the target may enhance lipophilicity and target binding compared to simpler esters (e.g., ’s tert-butyl derivative) .
- Catalytic Limitations: Unlike ’s N,O-bidentate compound, the target lacks hydroxyl groups, reducing its suitability for metal-catalyzed reactions but improving metabolic stability .
Biological Activity
Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate, with the CAS number 1252369-45-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₇N₃O₃
- Molecular Weight : 345.4 g/mol
- Structure : The compound features a benzyl group and a cyanocyclopentyl moiety, which may contribute to its biological activity.
The specific mechanism of action for this compound is not extensively documented. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, potentially influencing processes such as:
- Cell signaling pathways
- Enzyme inhibition or activation
- Receptor binding
Anticancer Properties
Recent studies have indicated that compounds related to this compound may exhibit anticancer properties. For instance, derivatives of similar structures have shown efficacy in inhibiting tumor cell proliferation in vitro. In one study, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this class of compounds could be further explored for anticancer applications.
Neuroprotective Effects
Research has suggested potential neuroprotective effects associated with similar compounds. For example, certain derivatives have been observed to enhance neuronal survival under oxidative stress conditions, possibly through the modulation of antioxidant pathways. This aspect warrants further investigation into the neuroprotective capabilities of this compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Anticancer Study | A related compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating potential for development as an anticancer agent. |
| Neuroprotection | Compounds with structural similarities demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
